1-(Dimethylamino)-3-methoxypropan-2-ol
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Overview
Description
1-(Dimethylamino)-3-methoxypropan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a tertiary amine and an alcohol, characterized by the presence of a dimethylamino group and a methoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-3-methoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Amines, Alcohols
Substitution: Halides, Alkoxides
Scientific Research Applications
1-(Dimethylamino)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-methoxypropan-2-ol involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, thereby modulating its biological activity.
Comparison with Similar Compounds
1-(Dimethylamino)-3-methoxypropan-2-ol can be compared with other similar compounds such as:
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but lacks the methoxy group, which can significantly alter its reactivity and applications.
1-(Dimethylamino)-2-propanol: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
N,N-Dimethyl-1,3-propanediamine: This compound has an additional amine group, making it more reactive in certain chemical reactions.
The presence of the methoxy group in this compound makes it unique, as it can participate in a wider range of chemical reactions and has distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
62312-90-7 |
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Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(dimethylamino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
ZJPPXYURVIFMMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC)O |
Origin of Product |
United States |
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